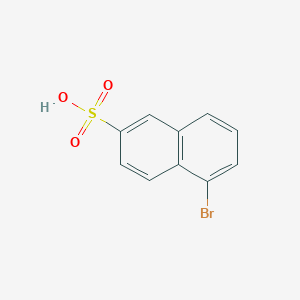

5-bromonaphthalene-2-sulfonic Acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromonaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRGAWQYHZLOGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432640 | |

| Record name | 5-bromonaphthalene-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179419-11-5 | |

| Record name | 5-Bromo-2-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179419-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromonaphthalene-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 5 Bromonaphthalene 2 Sulfonic Acid

Electrophilic Aromatic Substitution Reactions on 5-Bromonaphthalene-2-sulfonic Acid

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com In naphthalene (B1677914), substitution at the 1-position (alpha) is generally favored over the 2-position (beta) under kinetic control, as the carbocation intermediate formed by attack at the alpha-position is more resonance-stabilized. wordpress.compearson.com However, the presence of existing substituents on the this compound molecule significantly modifies this intrinsic reactivity. Both the bromine atom and the sulfonic acid group are deactivating, making further electrophilic substitution more difficult compared to unsubstituted naphthalene.

The mechanism of electrophilic substitution on this compound follows the typical two-step pathway for aromatic compounds:

Formation of a Sigma Complex: The electrophile (E+) attacks the π-electron system of one of the naphthalene rings, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com

The regioselectivity, or the position of the incoming electrophile, is determined by the stability of the intermediate sigma complex. The existing bromo and sulfo groups direct the incoming electrophile to specific positions by influencing the stability of these intermediates through inductive and resonance effects.

The directing effects of the two substituents are crucial for predicting the outcome of electrophilic substitution reactions.

Sulfonic Acid Group (-SO₃H): This is a strongly electron-withdrawing and deactivating group. In benzene (B151609) chemistry, it acts as a meta-director. On the naphthalene ring system, the -SO₃H group at the C-2 position deactivates its own ring (the ring containing C1-C4) and would direct incoming electrophiles to the C-5 and C-7 positions.

Bromine Atom (-Br): As a halogen, bromine is deactivating due to its electron-withdrawing inductive effect but is an ortho-, para-director because its lone pairs can donate electron density through resonance, stabilizing the corresponding sigma complexes. The bromine at the C-5 position would direct incoming electrophiles to the C-4 (ortho), C-6 (ortho), and C-8 (para) positions.

When both groups are present, their combined influence must be considered. Both groups deactivate the ring system, making harsh reaction conditions necessary for further substitution. The sulfonic acid group strongly deactivates the ring it is attached to (C1-C4). The bromine atom also deactivates the other ring (C5-C8), but less severely. Therefore, substitution is most likely to occur on the ring containing the bromine atom. The bromine at C-5 will direct an incoming electrophile to the C-6 and C-8 positions. Attack at the C-6 position is generally favored over the C-8 position due to steric hindrance from the peri-hydrogen at C-4 affecting the approach to C-8.

Nucleophilic Substitution Reactions Involving this compound

Nucleophilic substitution on an aromatic ring is less common than electrophilic substitution and typically requires specific conditions or activating groups.

The bromine atom on the naphthalene ring is generally unreactive toward nucleophilic aromatic substitution (SNAr). wikipedia.org Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. masterorganicchemistry.com While the sulfonic acid group is electron-withdrawing, it is on the other ring and thus has a limited activating effect on the bromine at C-5 for SNAr reactions. Therefore, direct displacement of the bromine by common nucleophiles under standard conditions is not a favorable process. The primary utility of the bromine moiety is in transition metal-catalyzed coupling reactions.

The sulfonic acid group is more susceptible to transformations, including removal (desulfonation) and conversion to other functional groups.

Desulfonation: The sulfonation of aromatic rings is a reversible process. wikipedia.org The sulfonic acid group can be removed by heating in the presence of aqueous acid, which regenerates the parent arene. wikipedia.orgnih.govresearchgate.net This reaction is a hydrolytic process where a proton replaces the -SO₃H group. For related bromonaphthalenesulfonic acids, desulfonation can be achieved by refluxing with aqueous sulfuric acid. nih.govmdpi.comresearchgate.net This reversibility allows the sulfonic acid group to be used as a temporary blocking or directing group in multi-step syntheses. wikipedia.org

Conversion to Sulfonyl Chlorides and Derivatives: The sulfonic acid group can be converted into a more reactive sulfonyl chloride (-SO₂Cl) by treatment with chlorinating agents like thionyl chloride (SOCl₂) or chlorosulfonic acid. rsc.orgresearchgate.net Sulfonyl chlorides are valuable synthetic intermediates. They readily react with various nucleophiles to form sulfonamides (with ammonia (B1221849) or amines) and sulfonate esters (with alcohols), providing access to a wide range of derivatives. nih.gov

| Transformation | Typical Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Desulfonation | Dilute H₂SO₄, Heat | -H (replaces -SO₃H) | wikipedia.orgnih.gov |

| Conversion to Sulfonyl Chloride | SOCl₂, PCl₅, or ClSO₃H | -SO₂Cl | rsc.orgresearchgate.net |

| Conversion to Sulfonamide (from Sulfonyl Chloride) | NH₃, RNH₂, or R₂NH | -SO₂NH₂, -SO₂NHR, or -SO₂NR₂ | nih.gov |

| Conversion to Sulfonate Ester (from Sulfonyl Chloride) | ROH, Base | -SO₂OR | nih.gov |

Transition Metal-Catalyzed Reactions of this compound

The carbon-bromine bond in this compound is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. mdpi-res.com Aryl bromides are common substrates for palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. acs.orgwikipedia.org This method is one of the most powerful for creating new aryl-aryl or aryl-vinyl bonds. libretexts.org It is expected that this compound would readily participate in such couplings at the C-5 position to generate more complex biaryl structures.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new substituted alkene, again using a palladium catalyst and a base. organic-chemistry.orglibretexts.org A notable industrial application involves the Heck reaction of 2-bromo-6-methoxynaphthalene (B28277) with ethylene (B1197577) in the synthesis of the precursor to Naproxen. rug.nlrug.nl This demonstrates the utility of this reaction on substituted bromonaphthalene systems.

Other Cross-Coupling Reactions: Other important reactions include the Sonogashira coupling (with terminal alkynes), Buchwald-Hartwig amination (with amines), and cyanation (with cyanide sources), all of which would be expected to proceed at the C-5 position of this compound.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | C-C (Aryl-Aryl, Aryl-Vinyl) | Palladium Complex | acs.orgwikipedia.org |

| Heck Reaction | Alkene (e.g., CH₂=CHR) | C-C (Aryl-Vinyl) | Palladium Complex | organic-chemistry.orgrug.nl |

| Sonogashira Coupling | Terminal Alkyne (e.g., H−C≡C−R) | C-C (Aryl-Alkynyl) | Palladium/Copper Complex | mdpi-res.com |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | C-N (Aryl-Amine) | Palladium Complex | mdpi-res.com |

| Stille Coupling | Organotin Reagent (e.g., R-Sn(Bu)₃) | C-C | Palladium Complex | organic-chemistry.org |

Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom attached to the naphthalene core of this compound presents a synthetic handle for palladium-catalyzed carbon-carbon bond-forming reactions. However, direct cross-coupling on the free sulfonic acid is not commonly reported in the literature. The presence of the highly polar and potentially coordinating sulfonic acid group can lead to challenges, including poor solubility in typical organic solvents used for these reactions and potential deactivation of the catalyst.

To overcome these limitations, derivatization of the sulfonic acid group, typically to the sulfonyl chloride, is a necessary preceding step. Arenesulfonyl chlorides have been demonstrated to be effective electrophilic partners in Suzuki-Miyaura cross-coupling reactions. This transformation allows for the formation of a C-C bond at the position of the original C-S bond, effectively replacing the sulfonyl chloride group with an aryl, heteroaryl, or alkenyl group from a boronic acid. researchgate.net The general reactivity order for such couplings places sulfonyl chlorides between aryl iodides and aryl bromides (ArI > ArSO₂Cl > ArBr > ArCl). researchgate.net A typical reaction would involve the coupling of 5-bromonaphthalene-2-sulfonyl chloride with an appropriate boronic acid in the presence of a palladium catalyst and a base.

While less specifically documented for this compound derivatives, the Heck and Sonogashira reactions represent other plausible, albeit less explored, transformations. The Heck reaction involves the coupling of an aryl halide with an alkene, and the Sonogashira reaction couples an aryl halide with a terminal alkyne. rug.nlorganic-chemistry.orglibretexts.org For these reactions to be applied to this compound, prior conversion to a more suitable derivative, such as the sulfonyl chloride or a sulfonate ester, would likely be required to ensure compatibility with the reaction conditions. The general principle of these palladium-catalyzed reactions involves an oxidative addition, migratory insertion (for Heck) or transmetalation (for Sonogashira), and reductive elimination cycle. libretexts.orglibretexts.org

| Reaction Type | Typical Reactants | Catalyst System | General Conditions |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-Bromonaphthalene-2-sulfonyl chloride + Arylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Reflux in a solvent like THF/water researchgate.net |

| Heck Reaction | 5-Bromonaphthalene derivative (e.g., ester) + Alkene | Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Inert atmosphere, organic solvent rug.nl |

| Sonogashira Coupling | 5-Bromonaphthalene derivative (e.g., ester) + Terminal Alkyne | Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) co-catalyst (e.g., CuI), Base (e.g., amine) | Inert atmosphere, organic solvent organic-chemistry.orgwikipedia.org |

Other Metal-Mediated Functionalizations

Beyond palladium-catalyzed cross-coupling, other metal-mediated reactions can be used to functionalize the 5-bromo position. One notable example involves a lithium-halogen exchange reaction on a sulfonate ester derivative. Specifically, neopentyl 5-bromonaphthalene-2-sulfonate can be treated with tert-butyllithium (B1211817) in an anhydrous ether solvent at low temperatures (-80 °C). This reaction rapidly exchanges the bromine atom for a lithium atom, generating a highly reactive aryllithium intermediate. This intermediate can then be trapped with various electrophiles. For instance, quenching the reaction with dimethylformamide (DMF) introduces a formyl group, leading to the formation of neopentyl 5-formylnaphthalene-2-sulfonate. This two-step sequence provides a pathway to introduce a carbon substituent at the 5-position, which can be a precursor for further synthetic modifications.

Derivatization Chemistry of the Sulfonic Acid Group in this compound

The sulfonic acid moiety is a versatile functional group that can be converted into several important derivatives, including sulfonate esters, sulfonyl amides, and sulfonyl halides. These transformations are key to expanding the synthetic utility of the parent compound.

Synthesis and Characterization of Sulfonate Esters

Sulfonate esters are valuable derivatives that can serve as protecting groups for the sulfonic acid or as intermediates in further reactions. The synthesis of sulfonate esters from this compound typically proceeds via the corresponding sulfonyl chloride. A well-documented example is the preparation of neopentyl 5-bromonaphthalene-2-sulfonate. This synthesis involves reacting 5-bromonaphthalene-2-sulfonyl chloride with neopentyl alcohol in pyridine (B92270). The pyridine acts as both a solvent and a base to neutralize the hydrochloric acid byproduct. The reaction is typically stirred at room temperature overnight, and the resulting ester can be purified by silica (B1680970) gel chromatography, affording a high yield of the desired product.

| Starting Material | Reagents | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 5-Bromonaphthalene-2-sulfonyl chloride | Neopentyl alcohol | Pyridine | Room temperature, ~16 hours | 89% |

Preparation and Characterization of Sulfonyl Amides

Sulfonyl amides, or sulfonamides, are a critical class of compounds, particularly in medicinal chemistry. The preparation of sulfonamides from this compound follows a two-step process. First, the sulfonic acid is converted to the more reactive 5-bromonaphthalene-2-sulfonyl chloride. This intermediate is then reacted with a primary or secondary amine to form the sulfonamide linkage (an S-N bond). organic-chemistry.orgekb.eg The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to scavenge the HCl generated during the reaction. cbijournal.com This method is highly versatile, allowing for the synthesis of a wide range of N-substituted sulfonamides by varying the amine component. The reaction conditions are generally mild, and the products can often be isolated in high yields. ekb.egresearchgate.net

Conversion to Sulfonyl Chlorides and Other Halides

The conversion of this compound to its corresponding sulfonyl chloride is a fundamental transformation that activates the sulfonic acid group for further reactions. This is most commonly achieved by treating the sulfonic acid with thionyl chloride (SOCl₂). The reaction can be facilitated by the addition of a catalytic amount of dimethylformamide (DMF), which helps to achieve a homogeneous solution. The reaction proceeds at room temperature and typically gives the sulfonyl chloride in excellent yield after workup, which involves pouring the reaction mixture into ice water to precipitate the product. The resulting 5-bromonaphthalene-2-sulfonyl chloride is a key intermediate for the synthesis of sulfonate esters and sulfonamides.

| Starting Material | Reagents | Conditions | Yield |

|---|---|---|---|

| This compound | Thionyl chloride, cat. Dimethylformamide | Room temperature, 2 hours | ~92% |

Reductive and Oxidative Transformations of this compound

The naphthalene ring system and its substituents can undergo both reductive and oxidative transformations under specific conditions.

Reductive Transformations primarily involve the cleavage of the carbon-sulfur bond, a process known as desulfonation. This reaction effectively replaces the sulfonic acid group with a hydrogen atom. For naphthalene sulfonic acids, desulfonation can be achieved under relatively mild conditions. For example, the structurally similar 5-bromo-2-hydroxynaphthalene-1-sulfonic acid can be desulfonated by refluxing in a 20% aqueous sulfuric acid solution for a short period. nih.govmdpi.com This suggests that this compound could likely undergo a similar transformation, representing a formal reduction at the carbon center. Alternative methods for desulfonation include heating with reagents like potassium hydrogen sulfate (B86663) or using acid-functionalized resins. nih.govmdpi.com Additionally, certain specialized microorganisms are capable of desulfonating naphthalenesulfonic acids, utilizing the compound as a sulfur source and releasing the corresponding naphthol. d-nb.info

Oxidative Transformations of naphthalene sulfonic acids generally involve the degradation of the aromatic ring system. Due to their stability, powerful oxidizing conditions are required. Advanced oxidation processes (AOPs) have been shown to be effective in degrading these compounds in aqueous solutions. researchgate.net Methods such as ozonolysis, Fenton oxidation (Fe²⁺/H₂O₂), and photo-Fenton oxidation (Fe²⁺/H₂O₂/UV light) can break open the aromatic rings. researchgate.net These processes proceed via the generation of highly reactive hydroxyl radicals, which attack the naphthalene core, leading to the formation of smaller, more highly oxidized organic acids and, eventually, complete mineralization to carbon dioxide and water. researchgate.netresearchgate.net

Reduction of the Carbon-Bromine Bond

The reduction of the carbon-bromine bond in this compound to yield naphthalene-2-sulfonic acid is a key transformation. This process, known as hydrodebromination, can be achieved through various catalytic and non-catalytic methods. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of aryl bromides is well-established, allowing for the extrapolation of effective reduction techniques.

Catalytic hydrodehalogenation is a widely employed method for the cleavage of carbon-halogen bonds in aromatic compounds. This typically involves the use of a transition metal catalyst, a hydrogen source, and a base to neutralize the resulting hydrobromic acid.

Catalytic Systems for Hydrodebromination:

Palladium-based Catalysts: Palladium, particularly when supported on carbon (Pd/C), is a highly effective catalyst for the hydrogenolysis of aryl halides. The reaction is typically carried out under a hydrogen atmosphere or with a hydrogen donor such as formic acid or its salts (e.g., potassium formate). The general reactivity trend for aryl halides is I > Br > Cl, making the C-Br bond in this compound susceptible to reduction under relatively mild conditions.

Copper-based Catalysts: Copper catalysts have also been shown to be effective for the hydrodebromination of brominated aromatic pollutants. Systems employing copper in combination with a reducing agent like sodium borohydride (B1222165) (NaBH₄) can facilitate the removal of bromine from aromatic rings.

Zero-Valent Iron (ZVI): Zero-valent iron is a cost-effective and environmentally benign reducing agent that can be used for the dehalogenation of various organic pollutants. The reaction proceeds through the oxidative dissolution of iron (Fe⁰ → Fe²⁺ + 2e⁻), with the released electrons effecting the reductive cleavage of the carbon-bromine bond.

The table below summarizes potential conditions for the reduction of the carbon-bromine bond in this compound, based on studies of analogous aryl bromides.

Table 1: Potential Conditions for the Reduction of the Carbon-Bromine Bond in this compound

| Catalyst/Reagent | Hydrogen Source | Solvent | Temperature (°C) | Base | Potential Product |

| Palladium on Carbon (Pd/C) | H₂ gas | Methanol/Water | 25-80 | NaHCO₃ or Et₃N | Naphthalene-2-sulfonic acid |

| Copper Sulfate (CuSO₄) / Sodium Borohydride (NaBH₄) | NaBH₄ | Water | 25-50 | NaOH | Naphthalene-2-sulfonic acid |

| Zero-Valent Iron (ZVI) | Water | Water | 25-70 | - | Naphthalene-2-sulfonic acid |

Oxidative Stability and Degradation Pathways

The oxidative stability of this compound is a critical aspect, particularly in the context of its environmental fate and potential for remediation. The presence of the electron-withdrawing sulfonic acid group and the bromine atom influences the susceptibility of the naphthalene ring to oxidative attack. Advanced Oxidation Processes (AOPs) are commonly employed for the degradation of recalcitrant organic compounds like naphthalenesulfonic acids. These methods rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH).

Advanced Oxidation Processes (AOPs):

Ozonolysis: Ozone (O₃) can react with aromatic compounds through direct electrophilic attack or indirectly via the formation of hydroxyl radicals, especially at higher pH. For naphthalenesulfonic acids, ozonation typically leads to the cleavage of the aromatic rings. The reaction is initiated by the attack of ozone on the electron-rich positions of the naphthalene nucleus, leading to the formation of hydroxylated intermediates and subsequently, the opening of the aromatic ring to form various carboxylic acids. Ultimately, complete mineralization to carbon dioxide, water, sulfate, and bromide ions is possible under prolonged ozonation.

Fenton and Photo-Fenton Processes: The Fenton reagent, a mixture of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂), generates hydroxyl radicals, which are powerful, non-selective oxidizing agents. The photo-Fenton process enhances the production of hydroxyl radicals through the photoreduction of Fe³⁺ back to Fe²⁺ by UV light. The degradation of this compound via these processes would likely proceed through initial hydroxylation of the naphthalene ring, followed by ring cleavage and the formation of smaller organic acids and inorganic ions.

The degradation of naphthalenesulfonic acids generally follows a pathway of initial oxidation of the aromatic system, leading to the formation of hydroxylated derivatives. These intermediates are more susceptible to further oxidation and ring opening. The sulfonic acid group is typically released as sulfate ions during the degradation process. Similarly, the bromine atom would be converted to bromide ions.

The table below outlines the probable degradation pathways and products for this compound based on studies of related naphthalenesulfonic acids.

Table 2: Probable Oxidative Degradation Pathways and Products of this compound

| Oxidation Method | Key Oxidant | Probable Intermediates | Probable Final Products (Partial to Complete Mineralization) |

| Ozonolysis | O₃, •OH | Hydroxylated bromonaphthalenesulfonic acids, brominated phthalic acids, smaller aliphatic carboxylic acids | Carbon dioxide (CO₂), Water (H₂O), Sulfate (SO₄²⁻), Bromide (Br⁻) |

| Fenton/Photo-Fenton | •OH | Hydroxylated bromonaphthalenesulfonic acids, dihydroxylated bromonaphthalenes, brominated ring-opened carboxylic acids | Carbon dioxide (CO₂), Water (H₂O), Sulfate (SO₄²⁻), Bromide (Br⁻) |

Spectroscopic and Advanced Analytical Characterization of 5 Bromonaphthalene 2 Sulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and correlations, the precise substitution pattern on the naphthalene (B1677914) ring can be unambiguously determined. While specific experimental spectra for 5-bromonaphthalene-2-sulfonic acid are not widely published, a detailed analysis can be predicted based on the known spectra of closely related compounds, such as 2-bromonaphthalene (B93597) and other substituted naphthalenes chemicalbook.com.

The ¹H NMR spectrum of this compound is expected to show six distinct signals in the aromatic region (typically 7.0-9.0 ppm), corresponding to the six protons on the substituted naphthalene core. The electron-withdrawing nature of both the bromo and sulfonic acid groups will generally shift the signals of nearby protons downfield.

The proton attached to C1, being adjacent to the bulky and electron-withdrawing sulfonic acid group, is expected to be the most downfield signal. The protons on the bromine-substituted ring (H6, H7, H8) will also experience downfield shifts. The coupling constants (J-values) are critical for determining the spatial relationship between protons. Protons adjacent to each other (ortho-coupling) will show larger coupling constants (typically 7-9 Hz) than protons separated by four bonds (meta-coupling, 1-3 Hz).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1 | 8.8 - 9.0 | Doublet (d) | J1,3 ≈ 2.0 (meta) |

| H-3 | 7.8 - 8.0 | Doublet of doublets (dd) | J3,4 ≈ 8.8 (ortho), J3,1 ≈ 2.0 (meta) |

| H-4 | 7.9 - 8.1 | Doublet (d) | J4,3 ≈ 8.8 (ortho) |

| H-6 | 7.7 - 7.9 | Doublet of doublets (dd) | J6,7 ≈ 7.5 (ortho), J6,8 ≈ 1.5 (meta) |

| H-7 | 7.4 - 7.6 | Triplet or dd | J7,6 ≈ 7.5 (ortho), J7,8 ≈ 8.5 (ortho) |

Note: Predicted values are based on substituent effects on the naphthalene ring system.

The ¹³C NMR spectrum will display ten signals, one for each carbon atom in the naphthalene skeleton. The chemical shifts are highly sensitive to the electronic environment. Carbons directly attached to the electron-withdrawing substituents (-Br and -SO₃H) will have their signals shifted significantly. The carbon bearing the sulfonic acid group (C2) and the carbon bearing the bromine atom (C5) are known as ipso-carbons. Their signals can be predicted based on additive models, though they are often weaker in intensity. The quaternary carbons involved in the ring fusion (C4a, C8a) will also be identifiable. Based on data for 2-bromonaphthalene, the introduction of a bromine at C5 is expected to shift the C5 signal upfield (due to the heavy atom effect) while shifting adjacent carbons (C4a, C6) downfield chemicalbook.com.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 128 - 130 |

| C-2 (ipso) | 140 - 145 |

| C-3 | 122 - 124 |

| C-4 | 129 - 131 |

| C-4a (quat) | 133 - 135 |

| C-5 (ipso) | 120 - 123 |

| C-6 | 130 - 132 |

| C-7 | 127 - 129 |

| C-8 | 125 - 127 |

Note: Predicted values are based on substituent effects on the naphthalene ring system and data from analogous compounds.

To definitively assign each proton and carbon signal, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would reveal which protons are spin-coupled. For instance, a cross-peak between the signals for H-3 and H-4 would confirm their ortho relationship. Similarly, correlations between H-6, H-7, and H-8 would confirm their connectivity on the second ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would allow for the unambiguous assignment of the protonated carbons (C1, C3, C4, C6, C7, C8).

Vibrational Spectroscopy Applications

IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of specific bonds. The spectrum of this compound would be characterized by absorptions from the sulfonic acid group and the substituted aromatic ring.

O-H Stretch: A very broad and strong absorption is expected in the 2800-3400 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl proton of the sulfonic acid group.

C-H Aromatic Stretch: Sharp peaks typically appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).

S=O Asymmetric & Symmetric Stretch: These are two of the most characteristic peaks for a sulfonic acid. Strong absorptions are expected around 1340-1365 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric) researchgate.net.

C=C Aromatic Ring Stretch: Multiple sharp bands of medium to strong intensity are expected in the 1450-1650 cm⁻¹ region, corresponding to the stretching vibrations of the naphthalene core.

S-O Stretch: A peak corresponding to the sulfur-oxygen single bond stretch is typically found in the 800-900 cm⁻¹ range.

C-S Stretch: A weaker absorption for the carbon-sulfur bond is expected around 650-700 cm⁻¹ researchgate.net.

C-Br Stretch: The carbon-bromine bond vibration typically appears as a strong absorption in the far-infrared region, generally between 500-650 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | -SO₂OH | 2800 - 3400 | Strong, Broad |

| C-H Stretch | Aromatic | 3050 - 3100 | Medium, Sharp |

| S=O Asymmetric Stretch | -SO₃H | 1340 - 1365 | Strong |

| S=O Symmetric Stretch | -SO₃H | 1150 - 1200 | Strong |

| C=C Ring Stretch | Aromatic | 1450 - 1650 | Medium-Strong |

| C-S Stretch | Ar-S | 650 - 700 | Weak-Medium |

Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR spectroscopy. For this compound, the Raman spectrum would be dominated by signals from the aromatic ring.

The most intense peaks in the Raman spectrum of a naphthalene derivative are typically the ring stretching and ring breathing vibrations researchgate.net. The symmetric "breathing" mode of the naphthalene ring system, which involves the concerted expansion and contraction of the rings, gives a particularly strong and characteristic Raman signal, often found between 1350 and 1400 cm⁻¹. The C-Br and S=O stretching vibrations would also be Raman active, although the aromatic ring vibrations are expected to be the most prominent features for structural confirmation researchgate.net. Analysis of the Raman spectrum would help confirm the integrity and substitution pattern of the naphthalene core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. It functions by ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₀H₇BrO₃S), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions.

The theoretical exact mass is calculated from the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O, ³²S). This high level of accuracy is critical for confirming the identity of the synthesized compound and for identifying it in complex mixtures.

Table 1: Theoretical Mass Data for this compound Isotopologues

| Ion Type | Molecular Formula | Description | Theoretical Exact Mass (m/z) |

|---|---|---|---|

| [M-H]⁻ | C₁₀H₆⁷⁹BrO₃S⁻ | Deprotonated molecule with ⁷⁹Br | 284.9227 |

| [M-H]⁻ | C₁₀H₆⁸¹BrO₃S⁻ | Deprotonated molecule with ⁸¹Br | 286.9207 |

| [M+H]⁺ | C₁₀H₈⁷⁹BrO₃S⁺ | Protonated molecule with ⁷⁹Br | 286.9380 |

| [M+H]⁺ | C₁₀H₈⁸¹BrO₃S⁺ | Protonated molecule with ⁸¹Br | 288.9360 |

| [M+Na]⁺ | C₁₀H₇⁷⁹BrNaO₃S⁺ | Sodiated adduct with ⁷⁹Br | 308.9200 |

| [M+Na]⁺ | C₁₀H₇⁸¹BrNaO₃S⁺ | Sodiated adduct with ⁸¹Br | 310.9179 |

Note: Data is based on theoretical calculations. The presence of bromine's two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance results in characteristic isotopic patterns where two peaks of similar intensity are observed approximately 2 Da apart.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. In an MS/MS experiment, the molecular ion (or a protonated/deprotonated variant) of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

Predicted fragmentation pathways for the [M-H]⁻ ion would likely involve the loss of sulfur dioxide (SO₂) or the entire sulfonic acid group (SO₃H•). Cleavage of the carbon-bromine bond is also a probable fragmentation route. Analyzing these specific losses helps to confirm the connectivity of the atoms within the molecule.

Table 2: Predicted Key Fragmentations for this compound in MS/MS

| Precursor Ion (m/z) | Neutral Loss | Fragment Description | Predicted Product Ion (m/z) |

|---|---|---|---|

| 284.9 / 286.9 | SO₃ (79.96 Da) | Loss of sulfur trioxide | 204.96 / 206.96 |

| 284.9 / 286.9 | HSO₃• (81.0 Da) | Loss of the sulfonic acid group | 203.9 / 205.9 |

| 284.9 / 286.9 | SO₂ (63.96 Da) | Loss of sulfur dioxide | 221.0 / 223.0 |

| 204.96 / 206.96 | Br• (78.92/80.92 Da) | Loss of a bromine radical from the bromonaphthyl fragment | 126.04 |

Note: This table represents plausible fragmentation pathways based on general chemical principles. Actual fragmentation may vary with experimental conditions.

X-ray Diffraction Analysis for Solid-State Structure

An XRPD pattern is unique to a specific crystalline structure. libretexts.org The pattern plots the intensity of diffracted X-rays against the diffraction angle (2θ). While specific experimental data for this compound is not widely published, analysis would yield key parameters defining its crystal lattice.

Table 3: Information Obtainable from X-ray Diffraction Analysis

| Parameter | Description | Significance |

|---|---|---|

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). | Defines the symmetry of the unit cell. |

| Space Group | The set of symmetry operations that describe the arrangement of atoms in the crystal. | Provides detailed insight into the molecular packing. |

| Unit Cell Dimensions | The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit of the crystal lattice. |

| 2θ Peak Positions | The angles at which constructive interference of X-rays occurs. | Used as a unique fingerprint for identifying the crystalline material. |

| Peak Intensities | The heights of the diffraction peaks. | Related to the arrangement of atoms within the crystal structure. |

Note: This table describes the type of data generated from an XRD experiment.

Chromatographic and Electrophoretic Separation Techniques

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing the purity of this compound. Due to the polar sulfonic acid group and the nonpolar naphthalene core, reversed-phase HPLC is a suitable method. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The retention of this compound on the column can be controlled by adjusting the composition of the mobile phase, typically a mixture of water (often with an acidic modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV-Vis detector, as the naphthalene ring system is strongly chromophoric.

Table 4: Typical Reversed-Phase HPLC Method Parameters for Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (Octadecylsilane), 3-5 µm particle size | Provides a nonpolar stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile | Elutes compounds from the column; the gradient allows for separation of compounds with different polarities. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and influences resolution. |

| Column Temperature | 25 - 40 °C | Affects viscosity of the mobile phase and can improve peak shape and reproducibility. |

| Detection | UV Absorbance at ~230 nm or ~270 nm | Quantifies the analyte based on its absorption of UV light. |

| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system for analysis. |

Note: These are representative parameters and require optimization for specific applications.

Ion Exchange Chromatography (IEC) is a powerful technique for the purification and analysis of charged molecules like this compound. libretexts.org The sulfonic acid group is anionic over a wide pH range, making it ideal for separation using an anion exchange resin. blogspot.com

In this technique, the stationary phase consists of a solid support with covalently bound positive charges (anion exchanger). libretexts.org When a solution containing 5-bromonaphthalene-2-sulfonate is passed through the column, the negatively charged analyte displaces the mobile counter-ions and binds to the stationary phase. Elution is then achieved by passing a solution with a high concentration of a competing salt (e.g., sodium chloride) or by changing the pH to neutralize the charge on the analyte. This method is particularly effective for removing non-ionic or cationic impurities.

Table 5: Principles of Anion Exchange Chromatography for this compound

| Step | Process | Description |

|---|---|---|

| 1. Equilibration | Column Preparation | The anion exchange column (with positive charges, R⁺) is washed with a buffer to equilibrate it and ensure its counter-ions (e.g., Cl⁻) are uniform. |

| 2. Sample Loading | Analyte Binding | The sample solution is loaded onto the column. The anionic 5-bromonaphthalene-2-sulfonate (BNS-SO₃⁻) displaces the counter-ions and binds to the resin: R⁺Cl⁻ + BNS-SO₃⁻ ⇌ R⁺BNS-SO₃⁻ + Cl⁻. |

| 3. Washing | Impurity Removal | The column is washed with the equilibration buffer to remove any neutral or positively charged impurities that did not bind to the resin. |

| 4. Elution | Analyte Recovery | A buffer with a high salt concentration (e.g., high [Cl⁻]) is passed through the column. The high concentration of competing anions displaces the bound analyte, which is then collected: R⁺BNS-SO₃⁻ + Cl⁻ (high conc.) ⇌ R⁺Cl⁻ + BNS-SO₃⁻. |

Computational Chemistry and Theoretical Investigations of 5 Bromonaphthalene 2 Sulfonic Acid

Electronic Structure and Molecular Orbital Theory Calculations

The electronic characteristics of 5-bromonaphthalene-2-sulfonic acid are fundamental to understanding its chemical behavior. Molecular orbital (MO) theory, particularly through computational methods like Density Functional Theory (DFT), allows for a detailed description of the electron distribution and energy levels within the molecule.

The naphthalene (B1677914) core of this compound is an aromatic system, characterized by a delocalized π-electron cloud. The presence of two substituents, a bromine atom at the 5-position and a sulfonic acid group at the 2-position, significantly influences the electron density distribution across the aromatic rings.

Aromaticity can be assessed using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). For this compound, these calculations would likely confirm the retention of a high degree of aromaticity in both rings, albeit with localized electronic perturbations caused by the substituents.

This table is generated based on established principles of substituent effects in aromatic systems.

Frontier Molecular Orbital (FMO) theory is a key tool in predicting the reactivity of molecules. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. For an electrophilic attack, the reaction is typically favored at the site where the HOMO has the largest coefficient. For a nucleophilic attack, the LUMO distribution is the guiding factor.

In this compound, the electron-withdrawing nature of both substituents would lower the energy of the HOMO, making the molecule less susceptible to electrophilic attack compared to unsubstituted naphthalene. The LUMO energy would also be lowered, suggesting an increased susceptibility to nucleophilic aromatic substitution under appropriate conditions.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and can predict sites of electrophilic and nucleophilic attack. For this molecule, the MEP would likely show a region of high positive potential around the sulfonic acid group, indicating a site prone to nucleophilic interaction. Regions of negative potential would be expected above and below the plane of the aromatic rings, characteristic of π-systems.

The regioselectivity of further substitution reactions is dictated by the directing effects of the existing substituents. The sulfonic acid group is a meta-director in benzene (B151609), but in naphthalene, its directing effects are more complex. It strongly deactivates the ring to which it is attached. The bromine atom is an ortho-, para-director, but also deactivating. In this specific substitution pattern, predicting the site of a third substitution would require careful computational analysis of the transition states for all possible isomers.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical calculations can model the entire energy landscape of a chemical reaction, providing detailed information about intermediates and transition states.

For an electrophilic substitution reaction, such as nitration, theoretical calculations can be used to locate the transition state structures for attack at each possible position on the naphthalene rings. The energy of these transition states determines the activation energy and, therefore, the rate of reaction at that position. It is expected that electrophilic attack would be disfavored on the ring containing the sulfonic acid group and would likely occur on the other ring, with the precise position influenced by the directing effect of the bromine atom.

For nucleophilic aromatic substitution, for instance, the replacement of the bromine atom, transition state analysis would involve modeling the formation of the Meisenheimer complex. The calculations would provide the activation energy for this process, helping to determine the feasibility of such a reaction.

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a quantitative understanding of the reaction's thermodynamics and kinetics. For example, the sulfonation of naphthalene is known to be reversible, and the product distribution can be under either kinetic or thermodynamic control depending on the reaction conditions. Computational modeling could predict the relative stability of different isomers of bromonaphthalenesulfonic acid, shedding light on potential isomerization pathways under thermal stress.

Table 2: Hypothetical Relative Energies for Electrophilic Nitration of this compound

| Position of Attack | Relative Transition State Energy (kcal/mol) | Predicted Product |

|---|---|---|

| C1 | High | Minor |

| C3 | High | Minor |

| C4 | High | Minor |

| C6 | Moderate | Possible |

| C7 | Moderate | Possible |

This table is illustrative and based on general principles of electrophilic aromatic substitution on substituted naphthalenes. Actual values would require specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational and Solvation Studies

While quantum chemical calculations are excellent for understanding electronic structure and reaction mechanisms, molecular dynamics (MD) simulations are better suited for studying the dynamic behavior of molecules over time, including conformational changes and interactions with a solvent.

MD simulations of this compound in a solvent, such as water, would reveal the preferred solvation shell structure around the molecule. The highly polar sulfonic acid group would be expected to form strong hydrogen bonds with water molecules. The simulations could also provide insights into the conformational flexibility of the sulfonic acid group, which can rotate around the C-S bond.

Furthermore, MD simulations can be used to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a particular atom in the solute. This information is crucial for understanding how the solvent environment influences the molecule's reactivity and properties. The aggregation behavior of this compound in solution could also be investigated, as aromatic sulfonic acids can exhibit π-π stacking interactions.

Ligand-Protein Docking and Interaction Studies (if applicable for future biological research)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule (ligand) into the binding site of a target protein. While there are no specific ligand-protein docking studies published for this compound, its structural motifs—a naphthalene core, a bromine atom, and a sulfonic acid group—suggest that it could be a candidate for such investigations in future biological research. The principles of molecular docking and interaction studies can be applied to hypothesize its potential interactions with various protein targets.

The potential for a molecule to interact with a biological target is often initially assessed through docking simulations. These simulations can provide insights into the binding affinity, the specific amino acid residues involved in the interaction, and the types of non-covalent forces that stabilize the ligand-protein complex. For a molecule like this compound, key interactions could involve hydrogen bonding via the sulfonic acid group, halogen bonding from the bromine atom, and π-π stacking or hydrophobic interactions from the naphthalene ring system.

To illustrate the type of data that would be generated from such a study, a hypothetical docking analysis of this compound against a generic protein kinase binding site is presented below. Protein kinases are a common target in drug discovery, and their ATP-binding pocket often accommodates aromatic moieties.

| Protein Target (Hypothetical) | Binding Affinity (kcal/mol) (Predicted) | Key Interacting Residues (Hypothetical) | Interaction Types (Hypothetical) |

|---|---|---|---|

| Protein Kinase A | -7.8 | Lys72, Glu91, Val57, Leu173 | Hydrogen Bond, Ionic Interaction, Hydrophobic |

| Cyclin-Dependent Kinase 2 | -8.2 | Lys33, Asp86, Phe80, Leu134 | Hydrogen Bond, Halogen Bond, π-π Stacking |

| Epidermal Growth Factor Receptor Kinase | -7.5 | Met793, Lys745, Leu718, Phe723 | Hydrogen Bond, Hydrophobic, π-π Stacking |

This table is for illustrative purposes only and represents the type of data that could be generated from molecular docking studies. The values are not based on experimental results.

Following initial docking studies, molecular dynamics (MD) simulations could be employed to investigate the stability of the predicted ligand-protein complex over time. MD simulations provide a more dynamic picture of the interactions, taking into account the flexibility of both the ligand and the protein. Such simulations can reveal conformational changes upon binding and provide a more accurate estimation of the binding free energy. A study on 4-amino-3-hydroxy naphthalene-1-sulfonic acid (ANSA) has demonstrated the utility of molecular docking and dynamics simulations in evaluating the interactions of a substituted naphthalene sulfonic acid with various protein receptors tandfonline.com. This approach could be similarly applied to this compound to explore its potential as a modulator of protein function.

The insights gained from these computational studies could guide the synthesis of derivatives of this compound with improved binding affinities and specificities, thereby accelerating the process of drug discovery. Furthermore, by comparing the interaction profiles of this compound with those of known inhibitors, it may be possible to predict its mechanism of action and potential biological targets.

Advanced Research Applications and Potential of 5 Bromonaphthalene 2 Sulfonic Acid

Role as a Key Synthetic Intermediate in Organic Synthesis

5-Bromonaphthalene-2-sulfonic acid is a significant intermediate in organic synthesis, valued for its specific combination of a naphthalene (B1677914) core with two distinct functional groups: a bromine atom and a sulfonic acid group. This unique structure allows for regioselective reactions, making it a versatile precursor for a wide range of more complex molecules. The sulfonic acid group, in particular, plays a crucial role. It can act as both a protecting and an activating group, for instance, in the Sandmeyer reaction, a method used to synthesize aryl halides. mdpi.comresearchgate.netnih.gov In this context, the sulfonate group enhances the reaction yield by making the diazonium intermediate a better electron acceptor and blocks other positions on the naphthalene ring from unwanted side reactions like azo coupling. mdpi.comnih.gov Furthermore, the sulfonic acid group can be removed under relatively mild conditions, a process known as desulfonation, allowing for the synthesis of specific naphthalene derivatives that would be challenging to produce directly. mdpi.comresearchgate.netnih.gov

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. spcmc.ac.inwikipedia.org this compound serves as a fundamental building block for the synthesis of these larger, more complex polycyclic systems. The naphthalene unit itself constitutes a simple two-ring PAH, providing the foundational structure. wikipedia.org The bromo and sulfonic acid functional groups act as reactive handles, enabling chemists to perform subsequent annulation reactions—chemical reactions that form a new ring onto the existing structure.

Through various coupling and cyclization strategies, the core naphthalene structure can be expanded. For example, the bromine atom can participate in cross-coupling reactions (like Suzuki or Stille couplings) to attach other aromatic units, which can then be cyclized to form larger ring systems. Similarly, the sulfonic acid group can be converted to other functionalities that facilitate ring formation. This strategic, step-wise approach allows for the controlled construction of intricate polycyclic aromatic and heteroaromatic compounds, which are studied for their unique electronic and photophysical properties. researchgate.netacs.org

The true utility of this compound lies in its capacity to serve as a scaffold for a diverse array of functionalized naphthalene derivatives. lifechemicals.com Naphthalene-based compounds are integral to the development of pharmaceuticals, agricultural chemicals, and fluorescent probes. lifechemicals.comnih.govwikipedia.org The specific substitution pattern of this compound allows for controlled, stepwise modifications. The bromine atom can be replaced with a variety of nucleophiles or used in organometallic coupling reactions, while the sulfonic acid group can be substituted or removed. This versatility enables the creation of a library of naphthalene derivatives with tailored properties. Naphthalenesulfonic acids are common precursors in the synthesis of naphthols, aminonaphthalenesulfonic acids, and other key intermediates used in various chemical industries. wikipedia.orgevitachem.com

The table below details the role of each component of the molecule in synthetic applications.

| Molecular Component | Role in Synthesis | Potential Transformations |

| Naphthalene Core | Provides the rigid, aromatic backbone and inherent fluorescence properties. | Serves as the foundational structure for the target molecule. |

| Bromo Group (-Br) | A reactive site for nucleophilic substitution and cross-coupling reactions. | Can be replaced by -OH, -CN, -OR, or used in Suzuki, Heck, or Sonogashira couplings. |

| Sulfonic Acid Group (-SO₃H) | Acts as a directing group, enhances water solubility, and can be a temporary protecting group. | Can be removed (desulfonation) or substituted with -OH or -CN groups under specific conditions. |

Applications in Materials Science and Functional Materials Development

In the realm of materials science, the distinct characteristics of this compound make it a valuable component for creating new functional materials. The combination of a hydrophobic aromatic core and a hydrophilic sulfonic acid group imparts amphiphilic character, while the bromine atom offers a site for polymerization or the introduction of other functionalities. These features are exploited in the development of advanced polymers, pigments, and additives.

This compound and its close derivatives are attractive candidates for use as monomers or intermediates in the synthesis of functional polymers. While research on this specific compound is emerging, analogous structures like 5-amino-2-naphthalene sulfonic acid have been successfully incorporated into copolymer systems. nih.gov When integrated into a polymer backbone, the naphthalene sulfonic acid moiety can introduce a range of desirable properties. The sulfonic acid groups can enhance hydrophilicity, improve ion-exchange capabilities, and promote self-assembly into organized structures like micelles in aqueous environments. nih.gov

The bromine atom provides an additional advantage, serving as a latent reactive site for cross-linking the polymer chains or for post-polymerization modification, allowing for the attachment of other functional molecules. Polymers containing such sulfonated aromatic units are investigated for applications in biomaterials, membranes, and specialty plastics. nih.govmdpi.com

The potential contributions of this monomer to polymeric systems are summarized below.

| Property | Contribution from this compound |

| Thermal Stability | The rigid aromatic naphthalene core enhances the polymer's resistance to heat. |

| Ionic Conductivity | The sulfonic acid groups can facilitate ion transport, useful for membranes and electrolytes. |

| Hydrophilicity | The polar sulfonic acid group increases the polymer's affinity for water. |

| Flame Retardancy | The presence of bromine can contribute to the flame-retardant properties of the material. |

| Post-Polymerization Functionality | The bromine atom acts as a handle for further chemical modification of the finished polymer. |

Naphthalene derivatives have historically been, and continue to be, central to the dye and pigment industry. lifechemicals.comwikipedia.org Compounds like this compound serve as key intermediates in the synthesis of a variety of colorants. The naphthalene ring system is an excellent chromophore (the part of a molecule responsible for its color). By adding other groups, such as amino or hydroxyl groups (often by first substituting the bromine or sulfonic acid group), the electronic properties of the naphthalene system can be tuned to produce a wide spectrum of colors.

The sulfonic acid group is particularly important in this application. It often functions as an auxochrome, modifying the color intensity, but more critically, it imparts water solubility to the dye molecule. This is a crucial property for textile dyeing processes, allowing the dye to be applied evenly from an aqueous solution. Many synthetic dyes are based on aminonaphthalenesulfonic acids, which are themselves produced from precursors like bromonaphthalenesulfonic acids. wikipedia.orgevitachem.com

The unique chemical structure of this compound lends itself to use in functional additives for various materials. Naphthalenesulfonic acids, in general, are used as dispersants or plasticizers. wikipedia.org The molecule's amphiphilic nature, with its nonpolar naphthalene core and polar sulfonic acid head, allows it to function as a surfactant or dispersing agent, helping to stabilize suspensions of particles in liquids. This is particularly useful in formulations for pesticides, synthetic rubbers, and concrete mixtures. wikipedia.org

Furthermore, the bromine atom can impart specific properties. Brominated compounds are well-known for their flame-retardant capabilities. Incorporating this compound or its derivatives into a material can enhance its fire resistance. In the field of optics, the high electron density of the bromine atom can increase the refractive index of a polymer, making it a potentially useful additive for optical plastics and coatings.

Catalytic Applications and Ligand Design

The inherent properties of this compound, particularly its strong Brønsted acidity and functionalized aromatic structure, position it as a candidate for applications in catalysis and as a precursor in the synthesis of specialized ligands for transition metal complexes.

Brønsted Acid Catalysis in Organic Transformations

As a sulfonic acid derivative, this compound possesses strong Brønsted acidity, making it a potential catalyst for a variety of organic transformations. While specific studies focusing exclusively on this compound as a primary catalyst are not extensively documented in publicly available literature, the catalytic activity of structurally related naphthalene sulfonic acids provides a strong basis for its potential applications.

Brønsted acids are crucial in catalyzing reactions such as esterifications, acetalizations, and multicomponent condensations by protonating substrates and activating them towards nucleophilic attack. The catalytic performance of sulfonic acids is well-established, and functionalized derivatives often exhibit unique activities and selectivities. For instance, axially chiral sulfonic acids derived from 8-aminonaphthalene-1-sulfonic acid have been successfully employed as catalysts in stereoselective organic synthesis, demonstrating the potential of functionalized naphthalene sulfonic acids in demanding catalytic applications. nih.gov

The presence of the bromine atom in this compound can influence its catalytic properties through electronic and steric effects. The electron-withdrawing nature of the bromine atom can modulate the acidity of the sulfonic acid group, potentially enhancing its catalytic activity in certain reactions. Furthermore, the steric bulk of the bromine atom could play a role in stereoselective transformations by influencing the spatial arrangement of the transition state.

Table 1: Potential Brønsted Acid Catalyzed Reactions Using Naphthalene Sulfonic Acid Derivatives

| Reaction Type | Substrates | Product | Potential Role of Catalyst |

| Esterification | Carboxylic Acid + Alcohol | Ester | Protonation of the carboxylic acid carbonyl group |

| Acetalization | Aldehyde/Ketone + Alcohol | Acetal/Ketal | Protonation of the carbonyl oxygen |

| Friedel-Crafts Alkylation | Aromatic Ring + Alkyl Halide | Alkylated Aromatic | Activation of the alkyl halide |

| Pictet-Spengler Reaction | Tryptamine + Aldehyde/Ketone | Tetrahydro-β-carboline | Protonation of the imine intermediate |

This table illustrates potential applications based on the known reactivity of Brønsted acids and related naphthalene sulfonic acid catalysts.

Design of Ligands for Transition Metal Catalysis

The structure of this compound offers multiple sites for modification, making it a versatile building block for the design of novel ligands for transition metal catalysis. The naphthalene backbone provides a rigid scaffold, while the bromine and sulfonic acid groups can be either retained for their electronic and steric influence or replaced to introduce other coordinating functionalities.

The bromine atom can be readily substituted via cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce phosphine (B1218219), amine, or other donor groups capable of coordinating to transition metals. researchgate.net These modifications allow for the synthesis of a wide range of mono- or bidentate ligands with tailored electronic and steric properties. The sulfonic acid group can also be converted into other functional groups, such as sulfonyl chlorides or sulfonamides, providing additional avenues for ligand diversification.

The resulting ligands can be used to create transition metal complexes with applications in various catalytic reactions, including cross-coupling, hydrogenation, and polymerization. The specific properties of the ligand, such as its bite angle, steric bulk, and electronic character, play a crucial role in determining the activity, selectivity, and stability of the resulting catalyst. While direct examples of ligands synthesized from this compound are not prevalent in the literature, the principles of ligand design using functionalized naphthalene precursors are well-established. acs.orgmdpi.com

Table 2: Potential Ligand Architectures Derived from this compound

| Ligand Type | Synthetic Strategy | Potential Metal Coordination | Potential Catalytic Application |

| Monodentate Phosphine | Substitution of the bromine atom with a phosphine group via a cross-coupling reaction. | Palladium, Rhodium, Nickel | Cross-coupling reactions |

| Bidentate P,N-Ligand | Conversion of the sulfonic acid to a sulfonamide and substitution of the bromine with a phosphine. | Palladium, Iridium | Asymmetric hydrogenation |

| Chiral Ligands | Introduction of chiral moieties through modification of the functional groups. | Various Transition Metals | Enantioselective catalysis |

This table outlines hypothetical ligand designs and their potential applications based on established principles of coordination chemistry.

Environmental Research: Degradation and Fate Studies

The presence of a brominated and sulfonated aromatic compound like this compound in the environment raises questions about its persistence, potential for bioaccumulation, and the mechanisms of its degradation. Research in this area is crucial for assessing its environmental impact and developing effective remediation strategies.

Advanced Oxidation Processes for Removal

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These highly reactive species can degrade a wide range of recalcitrant organic compounds, including halogenated and sulfonated aromatics.

Fenton's reagent, a mixture of hydrogen peroxide (H₂O₂) and an iron catalyst, is a commonly employed AOP. The reaction generates hydroxyl radicals that can attack the aromatic ring of this compound, leading to its degradation. Studies on the Fenton-mediated degradation of related compounds, such as naphthalene sulfonic acids, have shown that the process can effectively break down the aromatic structure, leading to the formation of smaller, more biodegradable organic acids and eventually mineralization to CO₂ and water. nih.govjetir.orgresearchgate.net The degradation efficiency of the Fenton process is influenced by factors such as pH, the concentrations of H₂O₂ and Fe²⁺, and the reaction time. mdpi.com

Photocatalysis, another AOP, utilizes semiconductor materials like titanium dioxide (TiO₂) and ultraviolet (UV) light to generate hydroxyl radicals. This process has also been shown to be effective in degrading halogenated aromatic pollutants. researchgate.netscirp.org The photocatalytic degradation of naphthalene and its derivatives typically involves the attack of hydroxyl radicals on the aromatic rings, leading to hydroxylation, ring cleavage, and eventual mineralization. The rate of photocatalytic degradation is dependent on parameters such as catalyst loading, pH, and light intensity. nih.gov

Table 3: Comparison of AOPs for the Degradation of Aromatic Pollutants

| AOP Method | Oxidizing Species | Typical Efficiency for Aromatic Compounds | Key Operating Parameters |

| Fenton's Reagent | Hydroxyl Radicals (•OH) | High (can exceed 90% degradation) | pH, [H₂O₂], [Fe²⁺] |

| Photocatalysis (e.g., UV/TiO₂) | Hydroxyl Radicals (•OH) | Variable, often requires longer reaction times | Catalyst loading, pH, light intensity |

This table provides a general comparison of AOPs based on literature data for related aromatic compounds.

Mechanistic Studies of Environmental Transformations

Understanding the mechanisms of environmental transformation of this compound is essential for predicting its long-term fate and potential impact. These transformations can be abiotic, such as photolysis, or biotic, mediated by microorganisms.

The microbial degradation of aromatic compounds, including halogenated and sulfonated naphthalenes, has been the subject of extensive research. nih.gov Bacteria have evolved diverse enzymatic pathways to break down these complex molecules. The initial step in the aerobic bacterial degradation of naphthalene often involves a dioxygenase enzyme that introduces two hydroxyl groups onto the aromatic ring. nih.gov This is followed by ring cleavage and further metabolism through central pathways.

For sulfonated naphthalenes, the initial attack can also be a desulfonation step, where the sulfonic acid group is removed. The presence of a bromine atom on the naphthalene ring of this compound is expected to influence its biodegradability. Halogenated aromatic compounds are often more resistant to microbial degradation than their non-halogenated counterparts. nih.gov The position of the halogen can significantly affect the rate and pathway of degradation.

Biodegradation of brominated organic compounds has been observed in microbial consortia, where different strains work synergistically to break down the pollutant. mdpi.com The degradation pathways can involve initial dehalogenation or attack on the aromatic ring, followed by further metabolism.

Table 4: Potential Microbial Degradation Pathways for Substituted Naphthalenes

| Initial Enzymatic Attack | Key Intermediate | Subsequent Steps |

| Naphthalene Dioxygenase | Dihydroxylated Naphthalene | Ring cleavage, entry into central metabolic pathways |

| Desulfonation | Bromonaphthalene | Hydroxylation, ring cleavage |

| Dehalogenation | Naphthalene-2-sulfonic acid | Desulfonation, hydroxylation, ring cleavage |

This table outlines plausible initial steps in the microbial degradation based on known pathways for related compounds.

This compound is a compound with significant potential in advanced research. Its utility as a Brønsted acid catalyst and as a scaffold for ligand design in transition metal catalysis warrants further investigation to unlock its full capabilities in organic synthesis. Concurrently, a thorough understanding of its environmental degradation and transformation pathways is critical to ensure its responsible use and to develop effective remediation strategies for this and other related halogenated and sulfonated aromatic compounds. Future research focused on specific applications and detailed environmental studies will be crucial in fully elucidating the scientific and environmental profile of this versatile chemical.

Future Research Directions and Emerging Trends for 5 Bromonaphthalene 2 Sulfonic Acid Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Pathways

Future research will prioritize the development of synthetic routes to 5-bromonaphthalene-2-sulfonic acid and its derivatives that are both highly efficient and atom-economical. Atom economy, a core principle of green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product, thereby minimizing waste. primescholars.com

Current synthetic strategies often involve multi-step processes. For instance, the use of a sulfonic acid group as a protecting and activating group in the synthesis of 5-bromo-2-naphthol from 5-amino-2-naphthol (B50111) highlights a method where the sulfonate is deliberately introduced and later removed. mdpi.com While this enhances reaction yield and selectivity, future work will likely focus on minimizing such steps. mdpi.com

Key areas for development include:

Catalytic Methods: Exploring novel catalysts to improve the efficiency of sulfonation and bromination reactions. This includes the use of transition-metal-free conditions where possible. rsc.org

One-Pot Syntheses: Designing reaction sequences where multiple transformations occur in a single reaction vessel, reducing the need for intermediate purification steps and minimizing solvent waste. nih.gov

Alternative Reagents: Investigating the use of greener and more sustainable reagents. For example, employing thiourea (B124793) dioxide as a sulfur dioxide surrogate and air as a green oxidant for the synthesis of aryl sulfonic acids represents a more sustainable approach. rsc.org

| Synthetic Strategy | Key Advantages | Future Research Goal |

| Catalytic Sulfonation/Bromination | Increased reaction rates, higher selectivity, potential for lower energy consumption. | Development of reusable and non-toxic catalysts. |

| One-Pot Reactions | Reduced solvent usage, fewer purification steps, improved overall yield. | Optimization of reaction conditions for multi-step sequences. |

| Green Reagent Substitution | Lower environmental impact, reduced use of hazardous substances. | Screening and application of bio-based or waste-derived reagents. |

Exploration of Novel Reactivity and Functionalization Strategies

The naphthalene (B1677914) scaffold of this compound offers multiple sites for functionalization, and future research will undoubtedly explore novel ways to modify its structure to access new chemical entities. The construction of highly functionalized naphthalene derivatives is a significant area of interest for organic chemists. rsc.orglifechemicals.com

Emerging trends in this area include:

Late-Stage Functionalization: Developing methods to introduce new functional groups into the molecule at a late stage of a synthetic sequence. This is particularly valuable for the synthesis of complex molecules and for creating libraries of compounds for screening purposes. rsc.org

Photocatalysis and Biocatalysis: Utilizing light-driven reactions and enzymatic transformations to achieve novel reactivity and selectivity. nih.govmdpi.com Photocatalysis can be used for the conversion of naphthalene to valuable products like α-naphthol. epa.gov Biocatalysis offers the advantage of performing reactions under mild conditions, providing an environmentally benign approach to chemical transformations. nih.gov Carbon dots are also being explored as metal-free photocatalysts for the borylation of naphthalenes. acs.org

C-H Bond Functionalization: Directly converting C-H bonds into new functional groups is a powerful strategy for streamlining synthesis and is an active area of research for aromatic compounds. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The integration of flow chemistry and automated synthesis platforms is set to revolutionize the way this compound and its derivatives are produced. These technologies offer significant advantages in terms of process control, safety, and scalability.

Flow Chemistry: Continuous flow processes allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. This is particularly relevant for potentially hazardous reactions like sulfonation. The use of continuous stirred-tank reactors (CSTRs) and continuous filtration systems has been demonstrated for the production of aryl sulfonyl chlorides. kochmodular.com

Automated Synthesis: Automated platforms can perform multi-step syntheses with minimal human intervention. mpg.de This not only increases throughput but also allows for the rapid generation of libraries of compounds for research and development. These systems can be programmed to perform iterative cycles of reactions, such as coupling and deprotection, to build complex molecules from simpler building blocks. mpg.de

| Technology | Advantages for this compound Chemistry |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise process control, ease of scalability. |

| Automated Synthesis | High-throughput synthesis, rapid library generation, improved reproducibility. |

Advanced Characterization Techniques for In Situ Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis and reactions of this compound. Advanced characterization techniques, particularly those that allow for in situ monitoring, will be instrumental in this regard.

Future research will likely involve the application of techniques such as:

Spectroscopic Methods: In situ IR, Raman, and NMR spectroscopy can provide real-time information about the concentration of reactants, intermediates, and products during a reaction. This is invaluable for optimizing reaction conditions and understanding reaction pathways.

Mass Spectrometry: Real-time mass spectrometry techniques can be coupled with flow reactors to monitor reaction progress and identify transient intermediates.

Mechanistic Studies: Detailed mechanistic studies of key reactions, such as the Sandmeyer reaction which is used to synthesize aryl halides from diazonium salts, will continue to be an area of focus. chem-station.comwikipedia.orgmasterorganicchemistry.comnih.govorganic-chemistry.org Understanding the role of radical intermediates in these reactions can lead to the development of more efficient and selective methods. wikipedia.org

Expanding Computational Prediction and Design Capabilities

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the properties and reactivity of molecules. bohrium.com In the context of this compound, computational methods can be used to:

Predict Reactivity: Calculate parameters such as frontier molecular orbital energies (HOMO-LUMO gap) to predict the stability and reactivity of different isomers and derivatives. doi.org

Elucidate Reaction Mechanisms: Model transition states and reaction pathways to gain a deeper understanding of how reactions occur.

Design Novel Molecules: Design new derivatives of this compound with desired electronic or optical properties for specific applications. DFT has been used to investigate the synthesis and properties of naphthalene-based crystal structures. mdpi.com

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of molecular structure, stability, and reactivity; elucidation of reaction mechanisms. |

| Molecular Dynamics (MD) | Simulation of the behavior of the molecule in different solvent environments. |

Investigation into Sustainable Applications and Circular Economy Principles